molecular formula C30H53N9O11 B12585583 L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine CAS No. 647837-42-1

L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine

Cat. No.: B12585583
CAS No.: 647837-42-1
M. Wt: 715.8 g/mol
InChI Key: UMVZCGXZIZFIPB-OQSDRYHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine is a complex peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residue, leading to the formation of hydroxy derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine has several applications in scientific research:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide.

    Industrial: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-isoleucylglycylglycyl-L-alanylglycyl-L-valyl-L-threonyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it suitable for specialized applications that other peptides may not fulfill.

Properties

CAS No.

647837-42-1

Molecular Formula

C30H53N9O11

Molecular Weight

715.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid

InChI

InChI=1S/C30H53N9O11/c1-9-14(4)23(38-25(44)15(5)31)27(46)34-10-19(41)32-11-20(42)35-16(6)26(45)33-12-21(43)37-22(13(2)3)28(47)39-24(18(8)40)29(48)36-17(7)30(49)50/h13-18,22-24,40H,9-12,31H2,1-8H3,(H,32,41)(H,33,45)(H,34,46)(H,35,42)(H,36,48)(H,37,43)(H,38,44)(H,39,47)(H,49,50)/t14-,15-,16-,17-,18+,22-,23-,24-/m0/s1

InChI Key

UMVZCGXZIZFIPB-OQSDRYHISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.